molecular formula C15H13N5O2 B6417031 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- CAS No. 85592-12-7

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-

Cat. No.: B6417031
CAS No.: 85592-12-7
M. Wt: 295.30 g/mol
InChI Key: UZIMMJMXSWGJRN-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- is a useful research compound. Its molecular formula is C15H13N5O2 and its molecular weight is 295.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is 295.10692467 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl- has been studied for its potential antidepressant and anxiolytic properties, as well as its interactions with various neurotransmitter receptors.

Chemical Structure

The chemical structure of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione can be represented as follows:

C17H17N5O2\text{C}_{17}\text{H}_{17}\text{N}_{5}\text{O}_{2}

This structure includes an imidazole ring fused to a purine derivative, which is critical for its biological activity.

Antidepressant Activity

Recent studies have highlighted the antidepressant-like effects of this compound and its derivatives. For instance:

  • AZ-853 , a derivative of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, demonstrated significant antidepressant-like activity in animal models through the forced swim test (FST) .
  • The compound exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial targets in the treatment of depression .

Anxiolytic Properties

In addition to its antidepressant effects, certain derivatives have shown anxiolytic properties:

  • A study found that a specific derivative at dosages of 2.5 mg/kg exhibited both antidepressant and anxiolytic effects . This suggests a potential dual mechanism of action that could be beneficial in treating anxiety disorders alongside depression.

The pharmacological activity of these compounds is largely attributed to their interaction with serotonin and dopamine receptors:

  • Molecular docking studies indicate that these compounds bind effectively to the 5-HT1A receptor and exhibit varying degrees of agonistic or antagonistic properties towards D2 dopamine receptors .
  • The presence of specific substituents on the imidazole ring influences receptor affinity and selectivity .

Safety Profile

The safety profile of these compounds is also an essential aspect of their biological evaluation:

  • In studies assessing the safety of AZ-853 and AZ-861, it was noted that AZ-853 induced weight gain in mice while affecting systolic blood pressure due to its α1-adrenolytic effects . This highlights the need for thorough safety evaluations in further studies.

Comparative Data Table

Compound NameBiological ActivityReceptor AffinitySafety Profile
AZ-853AntidepressantHigh (5-HT1A)Weight gain; decreased BP
AZ-861AntidepressantModerate (5-HT1A)Not specified
3iAntidepressant & AnxiolyticHigh (5-HT1A & D2)Not specified

Case Studies

Several case studies have documented the efficacy of these compounds:

  • Study on AZ-853 : Demonstrated significant reduction in immobility time in FST compared to control groups. The study emphasized the need for further exploration into its mechanisms and potential therapeutic applications .
  • SAR Studies : Structure-activity relationship (SAR) analyses have identified key modifications that enhance receptor affinity and biological activity. These studies are crucial for guiding future drug design efforts .

Properties

IUPAC Name

4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-9-8-19-11-12(18(2)15(22)17-13(11)21)16-14(19)20(9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIMMJMXSWGJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234810
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-12-7
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,7-dimethyl-8-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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